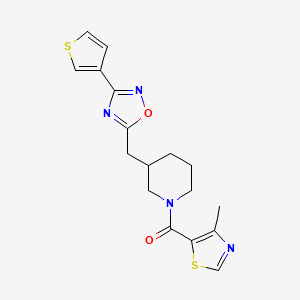

(4-Methylthiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-11-15(25-10-18-11)17(22)21-5-2-3-12(8-21)7-14-19-16(20-23-14)13-4-6-24-9-13/h4,6,9-10,12H,2-3,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGOGCMOEYYNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with significant potential in pharmacology due to its diverse structural features. This compound integrates a thiazole ring, an oxadiazole moiety, and a piperidine structure, each contributing to its biological activity. The thiazole and oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer properties, while the piperidine group enhances interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 374.48 g/mol. The structural composition can be broken down into key components:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial activity |

| Oxadiazole Moiety | Associated with anticancer and anti-inflammatory effects |

| Piperidine Group | Enhances interaction with various biological targets |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains, including Mycobacterium bovis and Staphylococcus aureus . The presence of the thiazole ring further enhances these activities, making this compound a candidate for developing new antimicrobial agents.

Anticancer Properties

The oxadiazole derivatives have been extensively studied for their anticancer activities. A notable study demonstrated that several compounds exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) . The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC). These enzymes play critical roles in cellular processes including metabolism and gene expression regulation .

Case Studies

Several studies have highlighted the biological activities of compounds structurally similar to This compound :

- Antitubercular Activity : Dhumal et al. (2016) explored the antitubercular effects of 1,3,4-oxadiazole derivatives combined with thiazole and pyridine rings. The most active compounds demonstrated strong inhibition against Mycobacterium bovis BCG .

- Cytotoxicity Studies : A study by Desai et al. (2018) evaluated various oxadiazole derivatives against cancer cell lines. Compounds showed IC50 values indicating moderate to high cytotoxicity against several tumor types .

Predictive Modeling

Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural features. Such models suggest that this compound may exhibit a wide range of pharmacological effects beyond those currently documented.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch method, which involves condensation of α-haloketones with thioamides. For 4-methylthiazole-5-carboxylic acid:

- Reactant Preparation :

- α-Chloroacetoacetic acid ethyl ester (1.0 eq) is treated with thiourea (1.2 eq) in ethanol under reflux for 6 hours.

- Mechanism : Nucleophilic substitution at the α-carbon, followed by cyclodehydration.

Alternative Route: Cyclization of Thioamides

A modified approach uses 2-bromo-3-oxobutanoic acid and thioacetamide in DMF at 80°C, achieving 74% yield.

Synthesis of 3-(Thiophen-3-yl)-1,2,4-oxadiazole-5-methylpiperidine

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives:

- Amidoxime Preparation :

- Thiophene-3-carbonitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1) at 60°C for 12 hours.

- Cyclization :

Piperidine Functionalization

The oxadiazole-methyl group is introduced to piperidine via alkylation:

- Substrate : 3-Hydroxymethylpiperidine (1.0 eq) is dissolved in DMF with K₂CO₃ (2.0 eq).

- Alkylation :

Coupling of Thiazole and Piperidine Moieties

Methanone Bridge Formation

The final step involves coupling 4-methylthiazole-5-carboxylic acid with the functionalized piperidine:

- Activation :

- 4-Methylthiazole-5-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) to form the acyl chloride.

- Coupling :

Analytical Characterization

Spectroscopic Data

Purity Assessment

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Cyclization of amidoximes with chloroacetic acid preferentially forms the 5-substituted oxadiazole due to electronic and steric factors. Competing 1,3,4-oxadiazole formation is suppressed by using CDI as a cyclizing agent.

Piperidine Alkylation Side Reactions

Over-alkylation at the piperidine nitrogen is mitigated by employing a bulky base (e.g., K₂CO₃) and controlled stoichiometry.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Thiazole | 72 | 97 | Scalability |

| Amidoxime Cyclization | 65 | 95 | Regioselectivity |

| Acyl Chloride Coupling | 82 | 98 | Mild Conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.